molecular formula C21H24N6O B15103599 [4-(2,4-dimethylphenyl)piperazin-1-yl][2-(5-methyl-1H-tetrazol-1-yl)phenyl]methanone

[4-(2,4-dimethylphenyl)piperazin-1-yl][2-(5-methyl-1H-tetrazol-1-yl)phenyl]methanone

Cat. No.: B15103599
M. Wt: 376.5 g/mol
InChI Key: KNOKQTUAAVYPHV-UHFFFAOYSA-N
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Description

The compound [4-(2,4-dimethylphenyl)piperazin-1-yl][2-(5-methyl-1H-tetrazol-1-yl)phenyl]methanone features a piperazine core substituted with a 2,4-dimethylphenyl group at the 4-position and a benzoyl moiety bearing a 5-methyltetrazole ring at the ortho position. Such derivatives are often explored for their pharmacological properties, including receptor modulation and antiproliferative activity .

Properties

Molecular Formula

C21H24N6O

Molecular Weight

376.5 g/mol

IUPAC Name

[4-(2,4-dimethylphenyl)piperazin-1-yl]-[2-(5-methyltetrazol-1-yl)phenyl]methanone

InChI

InChI=1S/C21H24N6O/c1-15-8-9-19(16(2)14-15)25-10-12-26(13-11-25)21(28)18-6-4-5-7-20(18)27-17(3)22-23-24-27/h4-9,14H,10-13H2,1-3H3

InChI Key

KNOKQTUAAVYPHV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)N2CCN(CC2)C(=O)C3=CC=CC=C3N4C(=NN=N4)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(2,4-dimethylphenyl)piperazin-1-yl][2-(5-methyl-1H-tetrazol-1-yl)phenyl]methanone typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with a suitable alkylating agent under controlled conditions.

    Substitution with Dimethylphenyl Group: The piperazine ring is then substituted with a 2,4-dimethylphenyl group using a Friedel-Crafts alkylation reaction.

    Attachment of Tetrazole Ring: The tetrazole ring is introduced through a cycloaddition reaction involving an azide and a nitrile compound.

    Formation of Phenylmethanone Moiety: The final step involves the attachment of the phenylmethanone group through a condensation reaction with an appropriate benzaldehyde derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

[4-(2,4-dimethylphenyl)piperazin-1-yl][2-(5-methyl-1H-tetrazol-1-yl)phenyl]methanone: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the ketone group to an alcohol.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

[4-(2,4-dimethylphenyl)piperazin-1-yl][2-(5-methyl-1H-tetrazol-1-yl)phenyl]methanone: has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential as a bioactive molecule with antimicrobial and antifungal properties.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic activities.

    Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of [4-(2,4-dimethylphenyl)piperazin-1-yl][2-(5-methyl-1H-tetrazol-1-yl)phenyl]methanone involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, modulating their activity.

    Pathways Involved: It can influence signaling pathways such as the PI3K-AKT or MAPK pathways, leading to various biological effects.

Comparison with Similar Compounds

Substituent Effects on the Piperazine Ring

The 2,4-dimethylphenyl group on the piperazine ring distinguishes this compound from analogs with alternative aromatic or sulfonyl substituents. For example:

  • PPZ1 (4-(5-chloro-2-methylphenyl)piperazin-1-ylmethanone): Features a chloro-methylphenyl group and fluorophenyl moiety. The electron-withdrawing Cl and F substituents enhance receptor affinity but reduce metabolic stability compared to the dimethylphenyl group in the target compound .
  • 2-(4-Allylpiperazin-1-yl)-1-(1-phenyl-1H-tetrazol-5-yl)ethanone (13a): Contains an allyl group on piperazine, which increases steric bulk and may reduce blood-brain barrier penetration relative to the dimethylphenyl substituent .

Table 1: Piperazine Substituent Comparisons

Compound Piperazine Substituent Key Properties Reference
Target Compound 2,4-Dimethylphenyl Balanced lipophilicity, metabolic stability
PPZ1 5-Chloro-2-methylphenyl High TRPC6 affinity, cross-reactivity
13a Allyl Increased steric hindrance

Tetrazole vs. Other Heterocycles

The 5-methyltetrazole ring in the target compound is compared to analogs with pyrazole, thiazole, or sulfonyl groups:

  • The methylsulfonyl group enhances solubility but may increase toxicity .
  • Thiophen-2-yl (4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)methanone (Compound 21): The thiophene and trifluoromethyl groups improve membrane permeability but reduce metabolic stability compared to the tetrazole .

Table 2: Heterocycle Impact on Pharmacokinetics

Compound Heterocycle Solubility (LogP) Metabolic Stability
Target Compound 5-Methyltetrazole Moderate (~2.8) High
Compound Pyrazole Low (~3.5) Moderate
Compound 21 Thiophene High (~2.1) Low

Table 3: Receptor Selectivity Profiles

Compound Primary Target Off-Target Activity
Target Compound TRPC6 (putative) Minimal (predicted)
PPZ1 TRPC6, TRPC3/7 High
Compound 5-HT receptors Moderate

Biological Activity

The compound [4-(2,4-dimethylphenyl)piperazin-1-yl][2-(5-methyl-1H-tetrazol-1-yl)phenyl]methanone is a synthetic organic molecule with a complex structure that features both a piperazine ring and a tetrazole moiety. This unique combination suggests potential biological activities, making it a subject of interest in medicinal chemistry and pharmacological research.

Structure

The molecular formula for this compound is C21H24N6OC_{21}H_{24}N_{6}O with a molecular weight of 376.5 g/mol. The structure consists of:

  • Piperazine Ring : A six-membered saturated heterocyclic compound containing two nitrogen atoms.
  • Tetrazole Moiety : A five-membered ring composed of four nitrogen atoms and one carbon atom.

Table of Physical Properties

PropertyValue
Molecular FormulaC21H24N6OC_{21}H_{24}N_{6}O
Molecular Weight376.5 g/mol
CAS Number1324083-51-3

Biological Activity

Preliminary studies indicate that compounds similar to [4-(2,4-dimethylphenyl)piperazin-1-yl][2-(5-methyl-1H-tetrazol-1-yl)phenyl]methanone exhibit various biological activities, including:

  • Antidepressant Effects : Compounds with similar piperazine structures have been noted for their antidepressant properties.
  • Antimicrobial Activity : The tetrazole component has been associated with antimicrobial effects.
  • Antitumor Potential : Similar structural analogs have shown promise in cancer treatment.

Understanding the mechanism through which this compound exerts its biological effects involves studying its interactions with specific biological targets. Research has indicated that compounds containing both piperazine and tetrazole functionalities may interact with neurotransmitter systems and exhibit modulation of receptor activity.

Study on Antidepressant Activity

A study conducted on piperazine derivatives revealed that compounds similar to this target exhibited significant antidepressant-like effects in animal models. The mechanism was attributed to the modulation of serotonin and norepinephrine levels in the brain, indicating potential use in treating mood disorders.

Antitumor Activity Research

Research published in journals such as MDPI has highlighted the cytotoxic effects of tetrazole-containing compounds against various cancer cell lines. For instance, compounds structurally related to [4-(2,4-dimethylphenyl)piperazin-1-yl][2-(5-methyl-1H-tetrazol-1-yl)phenyl]methanone demonstrated IC50 values that suggest effective inhibition of tumor cell proliferation.

Table of Biological Activities

Compound NameBiological ActivityReference
1-(2,4-Dimethylphenyl)piperazineAntidepressant
5-Methyl-1H-tetrazoleAntimicrobial
4-(Piperazin-1-yl)benzamideAntitumor
[4-(2,4-dimethylphenyl)piperazin-1-yl][2-(5-methyl...Potential Antitumor

Q & A

Q. What are the recommended synthetic routes for [4-(2,4-dimethylphenyl)piperazin-1-yl][2-(5-methyl-1H-tetrazol-1-yl)phenyl]methanone?

The synthesis typically involves multi-step reactions:

  • Step 1 : Formation of the piperazine core via nucleophilic substitution between 2,4-dimethylphenylamine and a dichloro intermediate.
  • Step 2 : Coupling of the tetrazole-containing phenyl group using a Buchwald–Hartwig amination or Ullmann reaction under palladium catalysis.
  • Step 3 : Final methanone linkage via Friedel–Crafts acylation or Suzuki–Miyaura cross-coupling. Key conditions include anhydrous solvents (e.g., DMF, THF), catalysts (Pd(PPh₃)₄), and purification via column chromatography .

Q. Which spectroscopic methods are critical for characterizing this compound?

Essential techniques include:

  • ¹H/¹³C NMR : Confirms piperazine ring integrity (δ 2.5–3.5 ppm for N–CH₂ signals) and tetrazole proton environment (δ 8.5–9.5 ppm) .
  • FT-IR : Validates carbonyl (C=O stretch ~1650 cm⁻¹) and tetrazole (C–N stretch ~1450 cm⁻¹) groups .
  • Mass Spectrometry (HRMS) : Ensures molecular ion alignment with theoretical mass (e.g., [M+H]⁺ at m/z 407.2) .

Q. How is the compound screened for initial pharmacological activity?

Standard protocols include:

  • In vitro assays : Receptor binding (e.g., serotonin/dopamine receptors via radioligand displacement).
  • Antimicrobial testing : Agar dilution methods against Gram-positive/negative bacteria (MIC values compared to ciprofloxacin) .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., Dalton’s lymphoma ascites cells) .

Advanced Research Questions

Q. How can synthetic yields be optimized for large-scale production?

Strategies involve:

  • Catalyst optimization : Screening Pd-based catalysts (e.g., Pd(OAc)₂ vs. PdCl₂) for coupling efficiency .
  • Solvent effects : Testing polar aprotic solvents (DMF vs. DMSO) to enhance reaction rates.
  • Temperature control : Microwave-assisted synthesis to reduce reaction time and byproducts .

Q. What mechanistic insights exist for its biological activity?

Hypotheses include:

  • Receptor modulation : The tetrazole group may mimic carboxylate moieties, enabling competitive inhibition of enzymes (e.g., cyclooxygenase) .
  • Structure–activity relationship (SAR) : Methyl groups on the phenyl ring enhance lipophilicity, improving blood–brain barrier penetration .

Q. How should researchers address contradictions in bioactivity data across studies?

Potential solutions:

  • Assay standardization : Use consistent cell lines (e.g., NIH/3T3 fibroblasts) and positive controls.
  • Purity verification : Employ HPLC (≥98% purity) to exclude batch-specific impurities .
  • Dose–response validation : Replicate studies across multiple concentrations (e.g., 1–100 µM) .

Q. What are the stability and storage recommendations for this compound?

Stability data suggest:

ConditionRecommendation
Temperature–20°C in inert atmosphere
Light sensitivityAmber vials with desiccants
SolubilityDMSO (10 mM stock solutions)
Degradation studies via accelerated stability testing (40°C/75% RH for 6 months) are advised .

Q. How can SAR studies improve its pharmacological profile?

Focus on:

  • Tetrazole modifications : Replace 5-methyl with trifluoromethyl to enhance metabolic stability.
  • Piperazine substitutions : Introduce electron-withdrawing groups (e.g., –NO₂) to modulate receptor affinity .

Q. What computational approaches predict its binding modes?

Methods include:

  • Molecular docking : AutoDock Vina to simulate interactions with serotonin receptors (PDB ID: 6WGT).
  • QM/MM simulations : Analyze electron density around the methanone group for reactivity insights.

Q. How does the compound interact synergistically with other therapeutics?

Experimental designs:

  • Combination therapy : Test with fluconazole against C. albicans (fractional inhibitory concentration index).
  • Pharmacokinetic synergy : Co-administer with CYP3A4 inhibitors to prolong half-life .

Q. What in vivo toxicity and pharmacokinetic parameters are critical?

Key metrics:

  • LD₅₀ : Acute toxicity studies in rodents (OECD Guideline 423).
  • Metabolic profiling : LC-MS/MS to identify hepatic metabolites (e.g., glucuronidation pathways) .

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